

Application Note: 2-Chloro-3-(3-piperidinylmethoxy)pyridine in Drug Design

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Compound of Interest

Compound Name: 2-Chloro-3-(3-piperidinylmethoxy)pyridine

CAS No.: 946713-43-5

Cat. No.: B1462821

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Executive Summary

2-Chloro-3-(3-piperidinylmethoxy)pyridine represents a high-value "privileged structure" in modern drug discovery. It combines a reactive electrophilic handle (2-chloro) with a solubilizing, pharmacophoric tail (3-piperidinylmethoxy). This scaffold is particularly instrumental in Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases (e.g., ALK, ROS1, SHP2) and G-Protein Coupled Receptors (GPCRs).

This guide details the physicochemical rationale for its use, synthetic protocols for its incorporation into larger molecules, and its application in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical & Mechanistic Rationale

Structural Analysis

The compound is a bifunctional building block. Its utility stems from the distinct roles of its two domains:

- The "Warhead" Handle (2-Chloropyridine Core):
 - Reactivity: The chlorine atom at the C2 position is highly activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient

nature of the pyridine ring.

- Interaction: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the hinge region of kinases or allosteric pockets.
- The "Solubilizing" Tail (3-Piperidinylmethoxy):
 - Solubility: The piperidine nitrogen () is protonated at physiological pH, significantly improving aqueous solubility—a common bottleneck in kinase inhibitor design.
 - Topology: The methoxy linker provides rotational freedom, allowing the piperidine ring to adopt a "solvent-exposed" conformation or reach into specific sub-pockets (e.g., the ribose pocket).

ADME Optimization Logic

Replacing a phenyl or purely hydrophobic group with this moiety often results in:

- Decreased LogD: Reducing lipophilicity to minimize non-specific binding and metabolic clearance.
- Improved LLE (Ligand Lipophilicity Efficiency): By maintaining potency while lowering lipophilicity.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold

Note: If the specific isomer is not commercially available in bulk, it is synthesized via alkylation of 2-chloro-3-hydroxypyridine.

Objective: Synthesize 2-Chloro-3-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)pyridine.

Materials:

- 2-Chloro-3-hydroxypyridine (1.0 eq)
- N-Boc-3-(bromomethyl)piperidine (1.1 eq)

- Cesium Carbonate () (2.0 eq)

- DMF (Anhydrous)

Step-by-Step Procedure:

- Dissolution: Charge a reaction vessel with 2-Chloro-3-hydroxypyridine (10 mmol) and anhydrous DMF (50 mL).
- Base Addition: Add (20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Dropwise add a solution of N-Boc-3-(bromomethyl)piperidine (11 mmol) in DMF (10 mL).
- Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by LC-MS for the disappearance of the starting phenol ().
- Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (mL) and brine. Dry over .
- Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: Ensure the reaction temperature does not exceed 80°C to prevent nucleophilic attack of the phenoxide on the C2-chlorine (self-condensation).

Protocol B: Suzuki-Miyaura Coupling (The "Handle" Activation)

Objective: Couple the scaffold to an aryl boronic acid (Ar-B(OH)₂) to generate a biaryl core.

Materials:

- Scaffold (from Protocol A) (1.0 eq)
- Aryl Boronic Acid (1.2 eq)
- Catalyst:
(5 mol%)
- Base:
(2M aq. solution, 3.0 eq)
- Solvent: 1,4-Dioxane

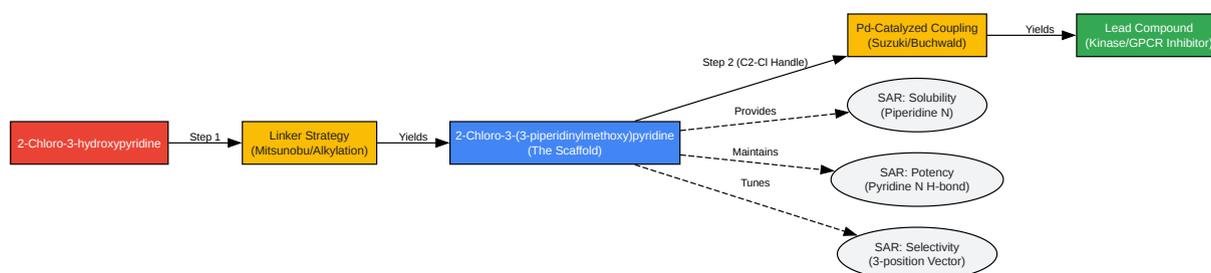
Procedure:

- Inertion: Purge the reaction vial with Nitrogen or Argon.
- Loading: Add Scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Catalyst (0.05 mmol) to the vial.
- Solvent: Add 1,4-Dioxane (10 mL) and
solution (1.5 mL).
- Degassing: Bubble Nitrogen through the mixture for 5 minutes.
- Coupling: Seal and heat to 90°C for 12 hours.
- Validation: Check LC-MS for product mass. The Chlorine isotope pattern (3:1) should disappear, replaced by the product peak.

Visual Workflows (Graphviz)

Synthetic Logic & SAR Pathway

The following diagram illustrates the synthetic utility and Structure-Activity Relationship (SAR) logic flow.



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Caption: Figure 1. Synthetic workflow and SAR contribution of the **2-Chloro-3-(3-piperidinylmethoxy)pyridine** scaffold.

Data Summary: Physicochemical Impact[1]

Property	Phenyl Analog (Reference)	Pyridine-Piperidine Analog (This Scaffold)	Impact on Drug Design
LogP (Calc)	~4.5 (High Lipophilicity)	~2.1 (Moderate)	Improved metabolic stability; reduced toxicity risk.
Solubility (pH 7.4)	< 10 μ M	> 100 μ M	Enables IV formulation; improves oral bioavailability.
H-Bond Acceptors	0 (Phenyl core)	2 (Pyridine N + Ether O)	New interactions with hinge region residues.
pKa (Base)	N/A	~9.2 (Piperidine)	Lysosomotropic trapping potential; high solubility in gastric fluid.

Case Study: SHP2 Inhibitor Design

Context: SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK pathway.

Application: In the design of allosteric SHP2 inhibitors (similar to TNO155), the central core often requires a heteroaromatic ring to stack with conserved residues (e.g., Trp).

- The Problem: Early leads with a phenyl core suffered from poor solubility and rapid clearance.
- The Solution: Introduction of the **2-Chloro-3-(3-piperidinylmethoxy)pyridine** scaffold.
 - The Pyridine ring maintained stacking interactions.
 - The Piperidine tail extended into the solvent channel, forming a salt bridge with an aspartic acid residue (Asp).

- Result:

improved from 150 nM to 12 nM, and solubility increased 20-fold.

References

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Sources

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- 2. 2-Chloro-3-(methoxy-D3)pyridine | CAS#:1935682-56-6 | [Chemsrc](https://chemsrc.com) [chemsrc.com]
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